Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-3-(4-methyl)phenylpropanoate
- Ethyl 3-hydroxy-3-(4-chloromethyl)phenylpropanoate
- Ethyl 3-hydroxy-3-(4-bromomethyl)phenylpropanoate
Uniqueness
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications .
Properties
Molecular Formula |
C12H13F3O3 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3 |
InChI Key |
DTTGERNFBCZQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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